molecular formula C7H10ClN3OS B2461374 2-Chloro-n-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide CAS No. 1861594-90-2

2-Chloro-n-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide

Cat. No.: B2461374
CAS No.: 1861594-90-2
M. Wt: 219.69
InChI Key: MYTGXFMDBCZFPF-UHFFFAOYSA-N
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Description

2-Chloro-n-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide typically involves the reaction of 2-chloropropanamide with 4-methylthiadiazole-5-methanol. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-n-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-n-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[(4-methylthiazol-5-yl)methyl]propanamide: Similar structure but with a thiazole ring instead of a thiadiazole ring.

    2-Chloro-N-[(4-methylthiadiazol-5-yl)methyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

Uniqueness

2-Chloro-n-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-chloro-N-[(4-methylthiadiazol-5-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS/c1-4(8)7(12)9-3-6-5(2)10-11-13-6/h4H,3H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTGXFMDBCZFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CNC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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